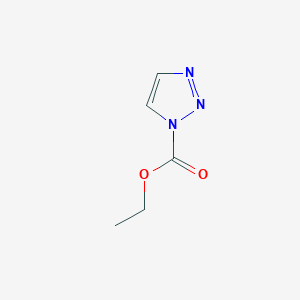

Ethyl 1H-1,2,3-triazole-1-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-3-6-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUXQPLGGYIXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536939 | |

| Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35847-32-6 | |

| Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1h 1,2,3 Triazole 1 Carboxylate and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1,4-Disubstituted 1,2,3-Triazole Carboxylates

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scielo.brscielo.brnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer. nih.govrsc.org The reaction of various azides with ethyl propiolate is a direct route to obtaining ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylates.

The general reaction is as follows:

R-N3 + HC≡C-COOEt --(Cu(I))--> Ethyl 1-R-1H-1,2,3-triazole-4-carboxylate

This methodology is widely applicable due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. nih.gov For instance, the reaction between ethyl 2-azidoacetate and terminal acetylenes derived from natural products like carvacrol and eugenol, using copper(II) sulfate and sodium ascorbate in a tert-butyl alcohol/water mixture, yields the corresponding 1,4-disubstituted 1,2,3-triazoles in yields ranging from 50% to 80%. scielo.brscielo.br

Mechanistic Investigations of Cu(I)-Catalyzed Cycloadditions in Triazole Ester Formation

The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is now widely accepted that the reaction proceeds through a stepwise pathway rather than a concerted cycloaddition. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide species. nih.gov The copper catalyst significantly lowers the activation barrier of the reaction compared to the uncatalyzed thermal cycloaddition. nih.gov

Quantum mechanical studies have shed light on the intricate details of the mechanism. nih.govnih.gov It is proposed that the pre-reactive complexation of the azide's nitrogen atom with the copper of the copper-acetylide brings the two reactants into a favorable geometry for the cycloaddition to occur. nih.gov While initial proposals suggested a mononuclear copper catalyst, more recent experimental and computational evidence points towards the involvement of dinuclear or even polynuclear copper species as the catalytically active intermediates. nih.govacs.org These multinuclear copper complexes are believed to facilitate the reaction by activating both the alkyne and the azide.

Kinetic studies on the reaction between benzyl azide and ethyl propiolate have been conducted to understand the reaction thermodynamics and kinetics, providing valuable data for industrial scale-up. researchgate.net These investigations help in optimizing reaction parameters to achieve maximum efficiency and yield.

Regioselectivity Control and Optimization in Azide-Alkyne Cycloadditions for Ester-Substituted Triazoles

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-catalyzed mechanism. Density Functional Theory (DFT) calculations have shown that the transition state leading to the 1,4-isomer is significantly lower in energy than the one leading to the 1,5-isomer. nih.gov The coordination of the copper catalyst to both the alkyne and the azide directs the cycloaddition to proceed through a specific orientation, thus ensuring the formation of a single regioisomer. researchgate.netresearchgate.net

The choice of copper source, ligands, and solvents can influence the reaction rate and efficiency, but the 1,4-regioselectivity remains a robust feature of this transformation when terminal alkynes are used. This high degree of control is crucial for the synthesis of well-defined ester-substituted triazoles for various applications.

Development of Green Chemistry Approaches for CuAAC in Triazole Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the CuAAC reaction, this has translated into the exploration of green solvents and catalyst systems. consensus.apprsc.org Water has emerged as a particularly attractive solvent for CuAAC reactions, as it is non-toxic, non-flammable, and readily available. consensus.app The use of water as a solvent can also, in some cases, accelerate the reaction rate. consensus.app

Furthermore, the development of recyclable copper catalysts and the use of biomass-derived solvents like Cyrene™ are contributing to the greening of triazole ester synthesis. nih.govbeilstein-journals.org The use of Cyrene™, a biodegradable solvent, allows for product isolation by simple precipitation in water, which circumvents the need for extractions with organic solvents and chromatographic purification, thereby minimizing waste. nih.gov One-pot, three-component reactions involving an organic halide, sodium azide, and a terminal alkyne in these green solvents further enhance the sustainability of the process by avoiding the isolation of potentially hazardous organic azides. nih.gov

| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-azidoacetate | Terminal acetylenes from natural products | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 50-80 |

| Benzyl azide | Phenylacetylene | CuI | Cyrene™ | >95 |

| 4-Methoxyphenyl azide | 4-Ethynylbenzaldehyde | CuI | Cyrene™ | 95 |

| Benzyl azide | Ethyl propiolate | Cu(I) | Not specified | High |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Disubstituted Triazole Carboxylates

While the CuAAC reaction is highly effective for the synthesis of 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomers requires a different catalytic system. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as the complementary method of choice for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. rsc.org This reaction allows for the synthesis of ethyl 1-substituted-1H-1,2,3-triazole-5-carboxylates from azides and ethyl propiolate.

The general reaction is as follows:

R-N3 + HC≡C-COOEt --(Ru(II))--> Ethyl 1-R-1H-1,2,3-triazole-5-carboxylate

The mechanism of the RuAAC reaction is distinct from that of the CuAAC. It is believed to proceed through the formation of a ruthenacycle intermediate. The regioselectivity is dictated by the electronic and steric properties of the substituents on both the azide and the alkyne. Ruthenium catalysts, such as those derived from [Cp*RuCl], have been shown to be highly effective for this transformation. rsc.org

A protocol based on the ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides has been developed to produce protected 5-amino-1,2,3-triazole-4-carboxylates, which can serve as versatile building blocks. unisi.it When aryl or alkyl azides are reacted with N-Boc-aminopropiolates, the cycloaddition occurs with complete regiocontrol to give the 1,5-disubstituted product. unisi.it

| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| (R)-2-(azidomethyl)pyrrolidine-1-carboxylate | Propargylic alcohols | [Ru(p-cymene)Cl2]2/DPEphos/Et3N | Toluene | up to 99 |

| Aryl azides | N-Boc-aminopropiolates | Ru catalyst | Not specified | Good |

| Alkyl azides | N-Boc-aminopropiolates | Ru catalyst | Not specified | Good |

Metal-Free Synthetic Strategies for 1,2,3-Triazole Carboxylates

While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic routes is desirable to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical applications. Several metal-free strategies for the synthesis of 1,2,3-triazole carboxylates have been reported. scispace.com

Base-Catalyzed Cyclocondensation Reactions of Organic Azides with Beta-Keto Esters (Dimroth-type Reactions)

A prominent metal-free method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is the base-catalyzed cyclocondensation of organic azides with β-keto esters, a reaction that falls under the category of Dimroth-type rearrangements. researchgate.net This reaction allows for the synthesis of ethyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylates from aryl azides and ethyl acetoacetate.

The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). researchgate.net The mechanism involves the initial deprotonation of the active methylene group of the β-keto ester, followed by nucleophilic attack on the terminal nitrogen of the azide. Subsequent cyclization and aromatization lead to the formation of the triazole ring.

This methodology offers a straightforward, metal-free route to highly functionalized triazole carboxylates. A variety of azides, including those with electron-withdrawing and electron-donating substituents, can be employed in this reaction. researchgate.net

| Azide Reactant | Beta-Keto Ester Reactant | Base/Solvent System | Yield (%) |

|---|---|---|---|

| Aryl azides with electron-withdrawing groups | Dimethyl 2-oxopropylphosphonate | K2CO3/DMSO | Major product |

| Alkyl azides | β-ketoesters | Base-catalyzed | Good |

| Perfluoroalkyl azides | β-ketoesters | Base-catalyzed | Good |

| Azides with electron-poor aromatic rings | β-ketoesters | Base-catalyzed | Good |

Multicomponent Reaction Protocols for Diversely Functionalized Triazole Esters

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. In the context of 1,2,3-triazole esters, MCRs provide a direct and versatile route to highly functionalized derivatives.

One notable MCR strategy involves the one-pot, three-component reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. nih.gov This cycloaddition process yields 1,4,5-trisubstituted 1,2,3-triazoles containing a carboxylic ester group, often with moderate to excellent yields. nih.gov The reaction proceeds smoothly in solvents like dichloromethane (DCM) with an acetic acid (HOAc) additive at elevated temperatures. nih.gov

Another efficient MCR approach is the copper-catalyzed reaction between alkynes, azides, and (hetero)arylboronic acids. nih.gov This method allows for the one-pot synthesis of fully decorated 1,2,3-triazole derivatives at room temperature. nih.gov The use of a copper catalyst, such as copper(I) chloride (CuCl), and a base like lithium methoxide (MeOLi) in a solvent such as acetonitrile (CH3CN) has proven effective for this transformation. nih.gov This protocol is particularly valuable for creating 5-aryl-substituted triazole derivatives. nih.gov

Furthermore, a metal-free, three-component reaction for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles has been developed using phosphonium salts, aldehydes, and sodium azide. organic-chemistry.org This reaction is catalyzed by an organocatalyst like L-proline and proceeds under mild, ambient conditions. organic-chemistry.org The key steps involve the formation of an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org Dimethyl sulfoxide (DMSO) has been identified as the most effective solvent for this transformation, which can achieve yields of up to 81%. organic-chemistry.org

The versatility of MCRs in synthesizing diversely functionalized triazole esters is further highlighted by the Biginelli reaction, which has been adapted for the production of 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov In this approach, aldehyde-1,2,3-triazoles react with ethyl acetoacetate and urea in the presence of a Lewis acid catalyst like cerium trifluoromethanesulfonate (Ce(OTf)3) to afford the target heterocyclic compounds in high yields. nih.gov

Table 1: Examples of Multicomponent Reactions for Triazole Ester Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| Primary amines, 1,3-dicarbonyls, tosyl azide | DCM, HOAc, 90 °C | 1,4,5-trisubstituted 1,2,3-triazole esters | Moderate to Excellent |

| Alkynes, azides, (hetero)arylboronic acids | CuCl, MeOLi, CH3CN, RT | 5-aryl-substituted 1,2,3-triazole derivatives | Good to Excellent |

| Phosphonium salts, aldehydes, sodium azide | L-proline, DMSO, RT | 4,5-disubstituted 1H-1,2,3-triazoles | Up to 81% |

| Aldehyde-triazoles, ethyl acetoacetate, urea | Ce(OTf)3 | 1,2,3-triazole derivatives of dihydropyrimidinones | 80-87% |

Alternative Cycloaddition Pathways and Their Synthetic Utility

While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most common method for synthesizing 1,2,3-triazoles, several alternative cycloaddition pathways have been developed to access different substitution patterns and functional groups. researchgate.net These alternative routes often provide complementary regioselectivity and expand the synthetic utility of the triazole core.

One such alternative involves the reaction of β-ketoesters with aromatic azides. nih.gov This metal-free reaction can lead to different triazole products depending on the substitution of the β-ketoester. nih.gov For instance, the cycloaddition of 2-unsubstituted β-ketoesters with azides yields 5-methyl-1,2,3-triazoles, whereas 2-alkyl-substituted β-ketoesters provide 5-hydroxy-1,2,3-triazoles in high yields and as single regioisomers. nih.gov This method is particularly useful for synthesizing 5-hydroxytriazoles, which have been shown to be relatively acidic. nih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a distinct regioselectivity compared to the more common copper-catalyzed version (CuAAC). nih.gov RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.gov A protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to synthesize a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a valuable building block for peptidomimetics. nih.gov This reaction exhibits complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides. nih.gov

Furthermore, metal-free click cycloaddition reactions have gained attention as sustainable alternatives to transition-metal-mediated processes. researchgate.net These reactions often utilize organocatalysis, such as enamine- and enolate-mediated [3+2] cycloadditions, to prepare diversely functionalized 1,2,3-triazoles. researchgate.net For example, a catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide has been developed for the synthesis of 1,2,3-triazole derivatives. researchgate.net

Table 2: Comparison of Cycloaddition Pathways for Triazole Synthesis

| Cycloaddition Pathway | Catalyst | Regioselectivity | Key Features |

| Huisgen (thermal) | None | Mixture of 1,4- and 1,5-isomers | Classical method, often lacks regiocontrol |

| CuAAC | Copper(I) | 1,4-disubstituted | "Click chemistry," high yields, mild conditions |

| RuAAC | Ruthenium | 1,5-disubstituted | Complementary to CuAAC, good for specific isomers |

| β-Ketoester + Azide | Base (e.g., NaOEt) | 5-hydroxy or 5-methyl | Metal-free, depends on β-ketoester substitution |

| Nitroalkene + Azide | None | - | Catalyst-free, provides functionalized triazoles |

Post-Cycloaddition Functionalization of 1,2,3-Triazole Esters

The 1,2,3-triazole ring is a stable aromatic system, making it an excellent scaffold for further functionalization. frontiersin.org Post-cycloaddition modifications of 1,2,3-triazole esters allow for the introduction of a wide range of functional groups, leading to the synthesis of complex and diverse molecules.

The ester group in ethyl 1H-1,2,3-triazole-1-carboxylate and its derivatives is a versatile handle for further transformations. Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for various subsequent reactions. This hydrolysis can be achieved under standard basic conditions.

The resulting carboxylic acid can then be converted to a wide array of amides through coupling reactions with various amines. nih.gov This amidation is a common strategy to build larger molecules and introduce diverse functionalities. For example, chiral 1,4-disubstituted-1,2,3-triazole derivatives have been synthesized from amino acids, where the ester functionality of an intermediate triazole was derivatized by reaction with primary and secondary amines. nih.gov While reaction with ammonia in methanol can proceed smoothly, reactions with other amines may require the use of coupling agents or activation of the carboxylic acid. nih.gov Organocatalytic methods have also been developed for the synthesis of 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides from β-keto amides and azides. researchgate.net

Formylation of the 1,2,3-triazole ring introduces a reactive aldehyde group that can be used for a variety of subsequent transformations. The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic and heteroaromatic compounds and has been successfully applied to triazole derivatives. This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. chemistrysteps.com

A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized via a Vilsmeier-Haack formylation of the corresponding hydrazone precursors. rsc.org This demonstrates the utility of this reaction for introducing a formyl group onto a pyrazole ring attached to the triazole core. rsc.org In another example, a metal-free method for the direct C-H formylation of phenolated 1,4-disubstituted 1,2,3-triazoles has been developed using DMSO as the formyl source. ias.ac.in This reaction shows high selectivity, co-controlled by the triazole ring and a hydroxyl group. ias.ac.in The resulting formyl-triazoles can be further reacted, for instance, with sodium azide to form other triazole-based derivatives. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. rsc.org This palladium-catalyzed reaction has been applied to the synthesis of aryl-substituted triazole carboxylates, allowing for the introduction of various aryl and heteroaryl groups onto the triazole scaffold.

While direct Suzuki-Miyaura coupling on the triazole ring itself can be challenging, the reaction is often used to couple aryl groups to other positions of a molecule already containing a triazole ester. A series of new triazole ligands have been synthesized via copper-catalyzed cycloaddition and subsequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling of unactivated aryl chlorides with phenylboronic acid, achieving excellent yields. researchgate.net This indicates the compatibility of the triazole moiety with the conditions of the Suzuki-Miyaura reaction.

Stereoselective Synthesis and Chiral Induction in Triazole Carboxylate Scaffolds

The development of stereoselective methods for the synthesis of chiral 1,2,3-triazole carboxylate scaffolds is of significant interest, particularly for applications in medicinal chemistry and materials science. Chiral induction can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

A versatile method for the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been described starting from easily accessible naturally occurring D- or L-amino acids. nih.gov In this approach, the amino acids are converted into chiral azido alcohols, which then undergo a copper-catalyzed [3+2] cycloaddition reaction with an alkyne ester, such as methyl propiolate. nih.gov The resulting chiral triazole esters are obtained in excellent yields with no racemization, demonstrating the effective transfer of chirality from the starting amino acid to the final triazole product. nih.gov

The design and synthesis of chiral liquid crystalline compounds based on the nih.govfrontiersin.orgresearchgate.net-triazole heterocycle have also been reported. researchgate.net These materials, which exhibit ferroelectric properties, incorporate a five-membered heterocycle into a chiral mesogenic core. researchgate.net The synthesis of these molecules often relies on the "click chemistry" modular approach, highlighting the utility of the copper-catalyzed azide-alkyne cycloaddition in creating complex chiral architectures. researchgate.net

Furthermore, enantioselective copper-catalyzed cycloaddition reactions have been developed using chiral ligands. For instance, a chiral PyBOX ligand has been shown to provide excellent enantioselectivity in the CuBr-catalyzed cycloaddition of azides and alkynylphosphine oxides, yielding P-chiral phosphine oxides bearing a 1,2,3-triazole scaffold in high yields and enantioselectivity. nih.gov

Industrial Scale-Up Considerations and Process Optimization for this compound Analogs

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, cost-effectiveness, and scalability. The synthesis of 1,2,3-triazoles, often achieved via [3+2] cycloaddition reactions, presents unique challenges and opportunities when scaling up. nih.govlibretexts.org Key considerations revolve around reaction technology, catalyst systems, solvent selection, and downstream processing to meet the demands of large-scale manufacturing.

A significant advancement in the scale-up of triazole synthesis is the adoption of continuous flow chemistry. nih.gov Unlike traditional batch reactors, continuous flow systems offer superior heat and mass transfer, enhanced safety profiles, especially when handling potentially hazardous intermediates like organic azides, and improved process control. beilstein-journals.org This methodology allows for the straightforward scaling up of production by extending operational time or by "numbering-up" reactors in parallel. nih.gov Research into the flow synthesis of 1,2,3-triazoles has demonstrated the potential for gram-scale production and beyond, highlighting its industrial viability. beilstein-journals.orgnih.gov

Process optimization is intrinsically linked to the choice of catalyst, which is central to the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" approach. beilstein-journals.orgfrontiersin.org For industrial applications, the ideal catalyst should be robust, highly active, cost-effective, and easily separable from the product stream. This has driven research into heterogeneous and recoverable catalyst systems.

Key areas of process optimization include:

Catalyst Selection and Loading: The move from homogeneous copper sources like copper(II) sulfate with a reducing agent to heterogeneous catalysts such as copper-on-charcoal or polymer-supported copper is a critical step for industrial processes. rsc.orgnih.gov Heterogeneous catalysts simplify product purification by allowing for easy filtration and can often be recycled, reducing both cost and copper contamination in the final product. mdpi.com Optimizing catalyst loading is crucial; sufficient catalyst is needed for efficient conversion, but excess catalyst increases costs and can complicate purification. Studies have shown that catalyst loadings can sometimes be reduced to as low as 0.25 mol% under optimized conditions. mdpi.com

Solvent and Reagent Concentration: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. While laboratory syntheses may use a variety of organic solvents, industrial processes favor those that are low-cost, have a good safety profile, and are easily recoverable. Water or mixtures of water with alcohols are often preferred for CuAAC reactions, aligning with green chemistry principles. beilstein-journals.org Reagent concentration is another critical parameter; higher concentrations can increase throughput but may also lead to issues like product precipitation and system blockage in flow reactors. nih.gov

Reaction Temperature and Time: Continuous flow reactors enable operations at temperatures and pressures higher than those safely achievable in batch reactors, which can significantly accelerate reaction rates and reduce residence times. beilstein-journals.org Optimization involves finding the ideal balance where the reaction proceeds to completion rapidly without significant decomposition of reactants or products. For instance, optimizing a flow synthesis of a 1,4-diphenyl-1,2,3-triazole achieved quantitative formation at 110 °C with a residence time of approximately 129 seconds. nih.gov

Purification and Downstream Processing: Industrial-scale purification must be efficient and avoid costly techniques like column chromatography where possible. nsf.gov Processes are optimized to yield a crude product of high enough purity to be purified by simple crystallization or distillation. googleapis.com Patents for related triazole compounds describe methods involving the formation of a salt to facilitate purification, followed by precipitation of the pure triazole. googleapis.com A simple work-up for a flow-synthesized triazole involved solvent removal, washing with water and hexane, and drying to afford a high-purity product. nih.gov

The following tables provide examples of data from process optimization studies on 1,2,3-triazole analogs, illustrating the impact of various parameters on reaction outcomes.

| Parameter | Condition A | Condition B | Condition C (Optimized) |

|---|---|---|---|

| Catalyst | Copper-on-charcoal | Copper-on-charcoal | Copper-on-charcoal |

| Temperature | Room Temperature | 80 °C | 110 °C |

| Residence Time | ~5 minutes | ~3 minutes | ~129 seconds |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Azide Concentration | 0.1 M | 0.1 M | 0.1 M |

| Productivity | Low | Moderate | 957.5 mg/h |

| Isolated Yield | Poor | Good | 96.2% |

| Catalyst System | Catalyst Loading (mol %) | Reaction Time | Typical Yield | Key Advantage |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | 1-5 | 1-12 h | Good to Excellent | Commonly available, works well in aqueous media. |

| CuI / Base (e.g., Et₃N) | 1-10 | 2-24 h | Good to Excellent | Effective in organic solvents. |

| Polymer-Supported Cu(I) | 0.5-5 | 4-12 h | Good | Easily recoverable and reusable. |

| Copper-on-Charcoal (Flow) | N/A (Packed Bed) | Minutes | Excellent | High throughput, catalyst retained in reactor. |

| Metal-Organic Framework (MOF) Supported Cu | 0.5 | 7 h | ~99% | High activity and recoverable. |

Ultimately, developing a successful industrial-scale process for this compound analogs requires a holistic approach, integrating modern synthetic methodologies like flow chemistry with systematic optimization of catalyst systems, reaction conditions, and purification strategies to achieve a safe, sustainable, and economically viable manufacturing process.

Reaction Mechanisms and Reactivity of Ethyl 1h 1,2,3 Triazole 1 Carboxylate

Detailed Mechanistic Pathways of Triazole Ring Formation and Transformation

The synthesis of 1,2,3-triazoles is a cornerstone of heterocyclic chemistry, with the Huisgen 1,3-dipolar cycloaddition of azides and alkynes being a foundational method. nih.gov This thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers and may require elevated temperatures. nih.gov The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized this field by providing selective access to 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govscielo.br Conversely, ruthenium catalysts can selectively yield 1,5-disubstituted products. nih.gov

Ethyl 1H-1,2,3-triazole-1-carboxylate itself is typically formed not by cycloaddition directly, but by the N-acylation of a pre-formed 1H-1,2,3-triazole ring with an electrophile like ethyl chloroformate. The functionalization of the parent NH-1,2,3-triazole ring presents its own set of challenges due to the presence of three nucleophilic nitrogen atoms, which can lead to issues with regioselectivity. rsc.org

While this compound is generally formed via N-acylation, the principles of 1,3-dipolar cycloaddition are central to the formation of the parent triazole ring. This reaction is a concerted process where the π systems of a 1,3-dipole (an azide) and a dipolarophile (an alkyne) interact to form a five-membered heterocyclic ring. youtube.com The mechanism involves a cyclic transition state with three simultaneous bond formations. youtube.com

The presence of an ester group, whether on the alkyne or azide (B81097), can influence the reaction's regioselectivity and rate. Electron-withdrawing groups on the alkyne, such as an ester, can activate it for cycloaddition. rsc.org For instance, in the synthesis of related triazoles, the reaction between azides and cinnamic esters proceeds via a regioselective 1,3-dipolar cycloaddition to form a triazole intermediate. frontiersin.org The N-ethoxycarbonyl group on this compound is an electron-withdrawing group that is crucial for subsequent transformations of the triazole ring. rsc.org This group's presence on the N1 position facilitates the cleavage of the N1–N2 bond, a key step in denitrogenative ring-opening reactions. rsc.org

In the context of forming this compound, the key intermediates are the regioisomeric N-acylated triazoles. The direct acylation of NH-1,2,3-triazoles can lead to the formation of both N1- and N2-acyl triazoles. rsc.orgrsc.orgchemrxiv.org Studies have shown a preference for the formation of the thermodynamically more stable N2 isomers. rsc.orgrsc.orgchemrxiv.org

These N-acyl-1,2,3-triazoles, while often hydrolytically unstable, have been isolated and characterized, including through X-ray crystallography. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net A crucial finding is the ability of N1- and N2-acyltriazoles to interconvert in the presence of Brønsted or Lewis acids. rsc.orgchemrxiv.orgresearchgate.net This interconversion is significant for denitrogenative transformations, where the less stable N1-acyl isomer is often the reactive species that undergoes ring cleavage. rsc.org In these transformations, the in situ formed N-acylated triazoles act as key intermediates, which, upon acid mediation, can eliminate nitrogen to form vinyl cation intermediates that undergo further reactions. rsc.org

Electronic Effects of Ester Substitution on the Reactivity Profile of the Triazole Ring

The substitution of a hydrogen atom on the N1 position of the 1,2,3-triazole ring with an ethyl carboxylate group significantly alters the electronic properties and reactivity of the heterocycle. The N-ethoxycarbonyl group acts as a strong electron-withdrawing group. researchgate.netnih.gov This has several important consequences:

Activation for Ring Cleavage: The primary effect is the activation of the triazole ring towards denitrogenative ring-opening reactions. rsc.org The electron-withdrawing nature of the ester group polarizes the N1–N2 bond, making it more susceptible to cleavage under the influence of metal catalysts, Lewis acids, or Brønsted acids. rsc.org

Influence on Basicity: The electron-withdrawing ester group reduces the electron density on the nitrogen atoms of the triazole ring, thereby decreasing their basicity. This can affect the ring's ability to participate in reactions requiring protonation or coordination to metal centers.

Modification of Aromaticity: While 1,2,3-triazoles are aromatic, substitution can modulate this character. An electron-withdrawing group at N1 can lead to a slight elongation of the N1–N2 bond and shortening of the N2–N3 bond, suggesting a localization of bond character and a potential decrease in aromaticity, which contributes to higher reactivity. nih.gov

Tautomeric Equilibria and Aromaticity in 1H-1,2,3-Triazole Systems and their Impact on Reactivity

The parent 1H-1,2,3-triazole exists as a mixture of two tautomers: the 1H- and 2H-forms. scielo.brresearchgate.net Theoretical and experimental studies have shown that the 2H-tautomer is generally more stable. scielo.brrsc.org For instance, in aqueous solution, the 2H-tautomer is favored by a factor of about two. rsc.org This preference is often attributed to the repulsion between lone pairs of electrons on adjacent nitrogen atoms in the 1H-form. rsc.org

The introduction of the ethyl carboxylate group at the N1 position, forming this compound, effectively "locks" the molecule into a single regioisomeric form, preventing tautomerization. This has a direct impact on its reactivity.

The aromaticity of the 1,2,3-triazole ring is a key contributor to its stability. nih.gov However, this aromatic character is diminished compared to fused systems like benzotriazole. nih.gov The substitution at N1 with a strong electron-withdrawing group like ethyl carboxylate influences the electron delocalization within the ring. This perturbation of the aromatic system, characterized by changes in bond lengths (e.g., longer N1-N2 bond), makes the ring more reactive and prone to ring-opening reactions compared to the unsubstituted or N2-substituted counterparts. rsc.orgnih.gov

| Property | 1H-1,2,3-Triazole | This compound |

| Tautomerism | Exists in 1H and 2H tautomeric forms scielo.br | Locked as the N1-substituted isomer |

| Dominant Tautomer | 2H-tautomer is generally more stable scielo.brrsc.org | N/A |

| Reactivity | Moderately reactive aromatic heterocycle | Highly reactive towards denitrogenative ring cleavage rsc.org |

| Key Feature | Tautomeric equilibrium influences site of reaction | N-ethoxycarbonyl group activates the N1-N2 bond for cleavage rsc.org |

| Aromaticity | Aromatic, contributing to stability nih.gov | Aromaticity is perturbed, leading to increased reactivity nih.gov |

Catalytic Transformations Involving this compound as a Substrate or Ligand

The unique reactivity profile of N-substituted 1,2,3-triazoles makes them valuable synthons in transition-metal-catalyzed reactions. The triazole ring itself can serve as a directing group for C-H functionalization, and N-acyl derivatives are key precursors in ring-opening transformations. rsc.orgresearchgate.net

While specific examples detailing the use of this compound in transition metal catalysis are not extensively documented in the provided search results, the broader class of N-acyl and N-substituted triazoles is widely used. The 1,2,3-triazole moiety is known to act as a directing group in various palladium-catalyzed C-H activation and functionalization reactions, such as arylation, acetoxylation, and chlorination. researchgate.net

More relevant to the title compound is its role as a precursor in denitrogenative transformations. The N-ethoxycarbonyl group makes the molecule an ideal substrate for reactions that proceed via ring-opening. These transformations are often catalyzed by transition metals or promoted by acids. rsc.org The general mechanism involves the coordination of a catalyst or protonation, which facilitates the cleavage of the weakened N1-N2 bond, extrusion of dinitrogen (N₂), and formation of a reactive intermediate that can be trapped or undergo cyclization. rsc.org

For instance, related N-substituted 1H-1,2,3-triazoles have been subjected to Suzuki-Miyaura cross-coupling reactions, demonstrating that the triazole core can be derivatized under palladium catalysis. eurekaselect.com The electron-withdrawing N-ethoxycarbonyl group would be expected to influence the conditions required for such cross-coupling reactions, potentially affecting the oxidative addition step at the palladium center. The derivatization of the triazole ring through such catalytic methods allows for the synthesis of complex, fully substituted heterocyclic systems.

Kinetic and Thermodynamic Considerations in the Formation and Reactions of Triazole Esters

The study of kinetic and thermodynamic parameters is crucial for understanding the formation and subsequent reactivity of triazole esters, including this compound. While specific quantitative data for this exact molecule is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related N-acyl-1,2,3-triazoles and the fundamental reactions that form the triazole core.

The formation of the 1,2,3-triazole ring, the core of the target molecule, is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The kinetic profile of this reaction is dramatically altered by the presence of a copper(I) catalyst, a process known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction sees a remarkable increase in rate, by as much as a factor of 107, compared to the uncatalyzed thermal reaction. nih.gov This acceleration is a key kinetic consideration in the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Theoretical studies using Density Functional Theory (DFT) on model systems provide insight into the energetics of this catalysis. For the CuAAC reaction, the calculated free-energy barriers for the formation of the 1,4- and 1,5-regioisomers explain the high regioselectivity observed experimentally. mdpi.com The catalyzed pathway leading to the 1,4-isomer is significantly more favorable, with a much lower activation energy.

Table 3.5.1: Calculated Free-Energy Barriers for a Model CuAAC Reaction

| Regioisomer | Free-Energy Barrier (kcal/mol) |

|---|---|

| 1,4- | 4.33 |

| 1,5- | 29.35 |

Data from a DFT study on the reaction of a terminal alkyne with an arylazide. mdpi.com

The subsequent step in forming this compound involves the introduction of the ethyl carboxylate group onto a nitrogen atom of the triazole ring. The acylation of NH-1,2,3-triazoles is a complex process governed by both kinetic and thermodynamic factors. The triazole anion is an ambident nucleophile, and acylation can occur at either the N1 or N2 position.

Recent research on the direct acylation of 4-substituted-NH-1,2,3-triazoles has shown that the reaction often yields a mixture of N1- and N2-acyl-1,2,3-triazoles. researchgate.net The ratio of these isomers is influenced by the nature of the acylating agent and the reaction conditions. It has been established that N2-acylated isomers are generally the thermodynamically more stable products. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org However, the formation of the N1 isomer can be kinetically significant. The interconversion between the N1 and N2 isomers has been observed, sometimes driven by thermodynamics at ambient temperatures or during crystallization. chemrxiv.org

Table 3.5.2: Product Ratios in the Acylation of 4-Phenyl-1H-1,2,3-triazole

| Acylating Agent (RCOX) | Product Ratio (N1:N2) |

|---|---|

| PhCOCl | 14:86 |

| (PhCO)2O | 8:92 |

| 4-MeO-C6H4COCl | 73:27 |

| 2-Cl-C6H4COCl | 80:20 |

| ClCOOEt (Ethyl Chloroformate) | 45:55 |

Data from a study on the acylation of 4-phenyl-1H-1,2,3-triazole. researchgate.net

From a thermodynamic standpoint, N-acyl-1,2,3-triazoles, including this compound, are considered to be high-energy compounds. The triazole ring itself is characterized by a high positive heat of formation. However, N-acyl-1,2,3-triazoles are often hydrolytically unstable. chemrxiv.orgresearchgate.netchemrxiv.org This reactivity is a critical consideration in their handling and subsequent chemical transformations. The N1-acylated isomers, in particular, are known to be key intermediates in denitrogenative ring-opening reactions. researchgate.netrsc.org

Table 3.5.3: Thermal Decomposition Data for Selected 1H-1,2,4-Triazole Derivatives

| Compound | Measured Decomposition Onset Temperature (°C) |

|---|---|

| 1H-1,2,4-triazole | 338 |

| 3-Methyl-1H-1,2,4-triazole | 172 |

| 3-Amino-1H-1,2,4-triazole | 293 |

Data from a theoretical study on the thermal decomposition of 1H-1,2,4-triazole derivatives. researchgate.net

Computational and Theoretical Investigations of Ethyl 1h 1,2,3 Triazole 1 Carboxylate

Density Functional Theory (DFT) Calculations for Elucidating Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecular systems with high accuracy. For triazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov For instance, in a related compound, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the triazole and phenyl rings was calculated to be 37.93 (5)°. researchgate.net Such calculations confirm that the optimized gas-phase geometry is often in close agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Beyond molecular geometry, DFT is essential for exploring the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Molecular electrostatic potential (MEP) maps are also generated to visualize electron density distribution, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions, which provides insight into potential sites for intermolecular interactions and chemical reactions. researchgate.net

| Parameter | Description | Typical Application for Triazoles |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles, often showing good agreement with X-ray diffraction data. researchgate.netresearchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Used to identify regions susceptible to electrophilic attack and to calculate ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Used to identify regions susceptible to nucleophilic attack and to calculate electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.net |

| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Visualizes electron-rich and electron-poor regions, predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net |

This table is interactive. Click on the headers to sort.

Quantum Chemical Indices and Their Correlation with Reactivity and Adsorption Behavior

From the fundamental energies of the frontier molecular orbitals (HOMO and LUMO) obtained via DFT, a suite of quantum chemical descriptors can be calculated. These indices translate the orbital energies into more intuitive measures of chemical reactivity and are invaluable for predicting how a molecule will behave in a chemical environment. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Global Hardness (η): Quantifies the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO energy gap. researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.

These descriptors have been successfully used to explain the reactivity and potential biological activity of various triazole derivatives. nih.govnih.gov For example, DFT calculations on certain 1,2,4-triazole (B32235) derivatives helped to explain the activity of the most potent anticancer compounds in a series by correlating these indices with their experimental findings. nih.govresearchgate.net Such analyses are critical for understanding adsorption behavior, where the molecule's ability to accept or donate electrons governs its interaction with a surface.

| Quantum Index | Formula | Description | Relevance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. | Predicts the direction of charge transfer in a reaction. nih.gov |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Represents resistance to charge transfer. | Higher hardness correlates with lower reactivity. researchgate.net |

| Global Softness (S) | S = 1/η | The reciprocal of hardness. | Higher softness correlates with higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/2η | Measures the propensity to accept electrons. | Useful for predicting the outcomes of cycloaddition reactions and biological interactions. nih.gov |

This table is interactive. Click on the headers to sort.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, Raman, UV/Vis) through Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Theoretical spectra can be calculated and compared with experimental results to confirm molecular structures and assign spectral bands. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). mdpi.com By comparing the calculated chemical shifts of various possible isomers or conformers with experimental data, the most probable structure in solution can be identified. nih.gov For some 1,2,3-triazole derivatives, this method has been crucial in analyzing the complex equilibria between different tautomers in solution. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. This allows for the precise assignment of experimental IR and Raman bands to specific vibrational modes, such as C=O stretches, N-H bends, or ring vibrations. nih.gov

Electronic Spectroscopy (UV/Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.govmdpi.com It calculates the vertical excitation energies and oscillator strengths corresponding to electronic transitions, typically the π → π* and n → π* transitions. nih.gov This analysis helps in understanding the photophysical properties of the molecule, and the results are often in excellent agreement with experimental spectra. nih.gov

Conformational Analysis and Exploration of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The three-dimensional structure and packing of molecules in a crystal are governed by a network of intermolecular interactions. Computational methods provide deep insights into these forces.

Conformational analysis using DFT helps identify the most stable conformations (rotamers or tautomers) of a molecule by comparing their relative energies. nih.gov For flexible molecules, this is a critical step in understanding their behavior.

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule. nih.gov Key features mapped onto this surface include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, such as strong hydrogen bonds, while blue regions represent longer contacts. nih.govmdpi.com

Fingerprint Plots: These are 2D histograms that summarize all the intermolecular contacts, breaking them down by atom pairs (e.g., O···H, H···H, C···H). nih.govproquest.com The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of the most important interactions holding the crystal together. nih.govproquest.com For many triazole derivatives, H···H, O···H, N···H, and C···H contacts are the most significant contributors to crystal packing. nih.govmdpi.comproquest.com

| Interaction Type | Typical % Contribution (Example: a triazole derivative nih.gov) | Description |

| H···H | 54.6% | Van der Waals forces, generally the most abundant contact. |

| H···N / N···H | 16.1% | Represents hydrogen bonding or weaker dipole-dipole contacts involving nitrogen. |

| H···O / O···H | 13.6% | Indicates hydrogen bonding involving oxygen, often from ester or carboxyl groups. |

| Other (C···H, C···C, etc.) | 15.7% | Includes π-π stacking, C-H···π interactions, and other van der Waals forces. |

This table is interactive. Click on the headers to sort the data. The percentages are from a representative study nih.gov and will vary for different compounds.

Molecular Dynamics Simulations for Understanding Solution-Phase Conformations and Interactions

While DFT calculations are excellent for modeling single molecules in the gas phase or a simplified solvent model, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in an explicit solvent environment over time. pensoft.net MD simulations model the movements and interactions of the solute molecule and surrounding solvent molecules (e.g., water) by solving Newton's equations of motion. researchgate.net

For Ethyl 1H-1,2,3-triazole-1-carboxylate, MD simulations would be used to:

Explore its conformational flexibility in different solvents.

Analyze the stability of specific conformers over time.

Study the formation and lifetime of hydrogen bonds with solvent molecules. nih.gov

Simulate its interaction with biological macromolecules, such as proteins or DNA, to predict binding modes and affinities, a technique often used in drug design for triazole-based compounds. nih.govpensoft.netresearchgate.net

Advanced Mechanistic Insights Derived from Computational Modeling of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. mdpi.com

For reactions involving the triazole core, such as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations have been used to elucidate the reaction mechanism. mdpi.com These studies can explain the high regioselectivity of the reaction by comparing the energy barriers for the formation of different isomers (e.g., 1,4- vs. 1,5-disubstituted triazoles). mdpi.com For this compound, computational modeling could be applied to understand its synthesis, potential rearrangements (like the Dimroth rearrangement common in triazoles nih.gov), or its reactivity in subsequent chemical transformations.

Applications of Ethyl 1h 1,2,3 Triazole 1 Carboxylate in Advanced Chemical Research

Utilization in Complex Organic Synthesis as a Versatile Synthetic Building Block

The 1,2,3-triazole framework, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a robust and versatile building block in organic synthesis. researchgate.netlongdom.org This reaction's reliability and specificity have made the triazole moiety a popular linker and structural component. longdom.org Ethyl 1H-1,2,3-triazole-1-carboxylate, as a functionalized derivative, provides a key starting point for creating more elaborate chemical structures.

The ethyl 1,2,3-triazole carboxylate scaffold is a valuable precursor for the construction of more complex heterocyclic systems. For instance, derivatives such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate are considered versatile polyfunctional building blocks for creating annulated (fused-ring) 1,2,3-triazoles. mdpi.com The synthesis of 1,4-disubstituted-1,2,3-triazoles can be achieved from precursors like ethyl propiolate, which directly leads to the formation of the ethyl triazole-4-carboxylate core structure. nih.gov The triazole ring itself is recognized as a unique building block for constructing functional materials due to its distinct electronic and coordinating properties. rsc.org Furthermore, related triazole amines serve as convenient synthons for building triazolo-annulated systems like pyridines and azepines, highlighting the synthetic flexibility of the core heterocycle. nuph.edu.ua

The this compound moiety is strategically employed in the synthesis of molecules with significant biological activity. A prominent example is its use as a key intermediate in the synthesis of Rufinamide, an anti-epileptic drug. nih.gov The stable, aromatic triazole ring is often used as a bioisostere, mimicking other functional groups to enhance biological activity or improve pharmacokinetic properties. researchgate.netijpsdronline.com Researchers have successfully incorporated this framework into novel compounds designed as potential anticancer agents and enzyme inhibitors. ijpsdronline.comfrontiersin.org For example, a series of 1H-1,2,3-triazole analogs were synthesized as moderate inhibitors of carbonic anhydrase-II. frontiersin.org The adaptability of the triazole structure, often generated through click chemistry, makes it a favored component in the assembly of bioactive and functional molecules. longdom.org

Role in Medicinal Chemistry Research and Rational Drug Design

In medicinal chemistry, the 1,2,3-triazole nucleus, including its carboxylate derivatives, is a privileged scaffold for rational drug design. ijpsdronline.com Its ability to act as a linker between two different pharmacophores allows for the creation of innovative bifunctional drugs. longdom.org The triazole ring is metabolically stable and can form crucial interactions with biological targets, making it an attractive component in the development of new therapeutic agents. longdom.orgnih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological activity of lead compounds. For triazole carboxylate derivatives, SAR studies have provided key insights into the structural requirements for various biological activities.

α-Glucosidase Inhibition : In a series of pyridazine-triazole hybrids, SAR studies revealed that a 4-bromo substituent on the phenyl ring resulted in a compound (10k) that was 100-fold more active than the standard drug, acarbose. nih.gov The position of chloro substituents also significantly impacted inhibitory activity. nih.gov Another study on 1H-1,2,3-triazole derivatives confirmed that the triazole ring itself is a key pharmacophore for this activity. nih.gov

Carbonic Anhydrase Inhibition : Preliminary SAR analysis of novel 1H-1,2,3-triazole analogs indicated that the presence of a polar group on the phenyl ring attached to the triazole contributed significantly to the inhibitory activity against carbonic anhydrase-II. frontiersin.org

Antimicrobial Activity : In various heterocyclic compounds clubbed with triazoles, SAR studies have shown that the nature and position of substituents are critical for antibacterial and antifungal effects. nih.gov For instance, bromo-substituted compounds showed the best activity against A. niger, while chloro-substitution enhanced activity against P. aeruginosa. nih.gov

Molecular docking is a computational tool widely used to predict the binding orientation and affinity of a small molecule to its biological target. This method provides valuable insights for rational drug design.

Enzyme Interactions : Docking studies on pyridazine-triazole hybrids revealed that the triazole ring plays an important role in binding to the active site of the α-glucosidase enzyme, with specific hydrogen bonds being formed with key residues like Leu677. researchgate.net Similarly, docking simulations of 1H-1,2,3-triazole derivatives in the active site of carbonic anhydrase-II helped to deduce their inhibitory mechanism through direct binding with active site residues. frontiersin.org

Anticancer Targets : In the development of anticancer agents, molecular docking has been used to study the interactions of 1,2,3-triazole derivatives with targets like thymidylate synthase, caspase-3, and epidermal growth factor receptor (EGFR). ijpsdronline.comrsc.orgajgreenchem.com These studies help to understand how the synthesized compounds fit into the active sites and what interactions (e.g., hydrogen bonds, π-π stacking) are responsible for their activity. rsc.orgajgreenchem.com For example, docking of benzooxepine-1,2,3-triazolyl chalcones into the active site of CYP51 from M. tuberculosis confirmed the stable binding of the ligand. nih.gov

Derivatives based on the this compound scaffold have been synthesized and evaluated as potent inhibitors of clinically relevant enzymes.

Carbonic Anhydrase Inhibition : Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for several diseases. frontiersin.org Novel 1H-1,2,3-triazole analogs have been synthesized and shown to have moderate inhibitory potential against CA-II. frontiersin.org Further studies on 1,2,3-triazole-based carboxylic acids and esters demonstrated low micromolar inhibition against human CA isoforms II, IX, and XII, with a 4-fluorophenyl appended carboxylic acid derivative being the most potent against hCA IX and hCA XII. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a 1,2,3-Triazole Carboxylic Acid Derivative A data table showing the inhibitory activity (Kᵢ) of a specific 4-fluorophenyl appended carboxylic acid derivative against different hCA isoforms.

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) | Reference |

|---|---|---|---|---|---|

| 4-Fluorophenyl appended carboxylic acid derivative 6c | Poor Inhibition | Low Micromolar | 0.7 | 0.7 | nih.gov |

α-Glucosidase Inhibition : Inhibition of α-glucosidase is a key strategy for managing post-prandial hyperglycemia in diabetic patients. nih.gov Several series of novel 1,2,3-triazole derivatives have demonstrated significant inhibitory activity against this enzyme. nih.govnih.govresearchgate.net In one study, a series of pyridazine-triazole hybrid molecules were prepared, with the most active compound showing an IC₅₀ value of 1.7 µM, which is 100 times stronger than the standard drug, acarbose. nih.govresearchgate.net Kinetic studies revealed an uncompetitive mode of inhibition against the α-glucosidase enzyme. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Pyridazine-Triazole Derivatives A data table comparing the half-maximal inhibitory concentration (IC₅₀) of synthesized triazole derivatives against α-glucosidase.

| Compound | Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 10k | 4-Bromo | 1.7 | nih.gov |

| 10l | 3,5-Dichloro | Second most active | nih.gov |

| 10h | ortho-Chloro | 14.9 | nih.gov |

| Acarbose (Standard) | - | 173 | nih.gov |

Research into Antimicrobial and Antifungal Activity Mechanisms

The 1,2,3-triazole ring is a key structural motif in a variety of antimicrobial and antifungal agents. nih.govresearchgate.net Its presence is associated with a broad spectrum of activity against various pathogens. researchgate.netnih.gov The mechanism of action for many triazole-based antifungal drugs involves the inhibition of a crucial enzyme in the fungal cell membrane synthesis pathway. nih.govebsco.comresearchgate.net

Specifically, triazole antifungals target and inhibit the cytochrome P450 enzyme 14α-demethylase. nih.govresearchgate.netnih.gov This enzyme is vital for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell wall. nih.govnih.gov By disrupting this process, triazole compounds lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately compromises the integrity and function of the fungal cell membrane. ebsco.comnih.gov This mechanism is the foundation for the antifungal efficacy of well-known drugs like fluconazole (B54011) and itraconazole (B105839). nih.govresearchgate.net

Research has also explored the synthesis of novel 1,2,3-triazole derivatives with enhanced antimicrobial properties. For instance, new aryl-substituted-1,2,3-triazoles linked to carbohydrate units have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govnih.gov Similarly, the incorporation of a 1H-1,2,3-triazole moiety into the structure of metronidazole (B1676534) has been shown to produce derivatives with potent antimicrobial activity. beilstein-journals.orgbeilstein-journals.orgnih.gov

Furthermore, the development of fluconazole mimics containing a 1,2,3-triazole ring has yielded compounds with significant potency against Candida fungal pathogens. nih.gov Some of these novel derivatives have demonstrated superior in vitro activity compared to both fluconazole and amphotericin B. nih.gov The versatility of the 1,2,3-triazole scaffold allows for the synthesis of a wide array of derivatives, including those linked to coumarins and other heterocyclic systems, which have shown promising antibacterial and antifungal activities. mdpi.comresearchgate.net

Table 1: Examples of 1,2,3-Triazole Derivatives and their Antimicrobial/Antifungal Activity

| Compound/Derivative Class | Target Organisms | Key Findings |

| Aryl-substituted-1,2,3-triazoles with carbohydrate units | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Showed promising in vitro antibacterial and antifungal activity. nih.govnih.gov |

| 1H-1,2,3-triazole derivatives of metronidazole | Fungal and bacterial strains | Exhibited potent inhibition of fungal and bacterial growth. beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Fluconazole mimics containing 1,2,3-triazole | Candida species | Some compounds were more potent than fluconazole and amphotericin B in vitro. nih.gov |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Several compounds showed significant antibacterial activity. mdpi.com |

| 1,2,4-Triazoles linked to a 1,2,3-thiadiazole (B1210528) moiety | Pseudoperonospora cubensis | Most compounds exhibited good antifungal activity. researchgate.net |

Investigation of Anticancer and Antiproliferative Activity

The 1,2,3-triazole scaffold is a prominent feature in the design of novel anticancer and antiproliferative agents. The versatility of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the synthesis of a diverse range of 1,2,3-triazole-containing compounds with potential therapeutic applications. nih.gov

One of the well-known examples of a 1,2,3-triazole-containing drug with anticancer properties is Carboxyamidotriazole (CAI). nih.gov This compound serves as a testament to the potential of the triazole core in developing effective cancer therapies.

Recent research has focused on creating new derivatives that leverage the 1,2,3-triazole ring as a linker to connect different pharmacophores, aiming to enhance their biological activity. For instance, novel fluconazole-based mimics incorporating a 1,2,3-triazole ring have been synthesized and evaluated not only for their antifungal properties but also for their antiproliferative effects. nih.gov One such compound demonstrated a significant reduction in fungal load in vivo and, importantly, did not exhibit profound proliferative effects at lower concentrations against human hepatocellular carcinoma (Hep3B) and human epithelial carcinoma (A431) cell lines. nih.gov This dual activity highlights the potential for developing agents that can combat infections often associated with cancer patients while also possessing direct anticancer properties.

The structural features of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds and its stability, make it an attractive component in the design of molecules that can interact with biological targets relevant to cancer. mdpi.com The synthesis of various 1,2,3-triazole derivatives continues to be an active area of research in the quest for new and more effective anticancer agents.

Exploration of Antiviral and Anti-Influenza Research

The 1,2,3-triazole moiety has emerged as a significant pharmacophore in the development of antiviral agents, including those with potential activity against influenza viruses. The inherent stability and capacity for hydrogen bonding of the 1,2,3-triazole ring make it a valuable component in designing molecules that can interact with viral targets. mdpi.com

A notable example of a 1,2,3-triazole-containing compound with antiviral activity is TSAO, which has demonstrated anti-HIV properties. researchgate.net This highlights the potential of the triazole scaffold in the development of drugs targeting viral replication and propagation.

The synthesis of these antiviral compounds often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and selective formation of 1,4-disubstituted 1,2,3-triazole derivatives. acs.org This "click chemistry" approach facilitates the creation of a diverse library of compounds for antiviral screening. The structural modifications enabled by this method, such as altering the linker between the uridine (B1682114) and the sugar moiety, can influence the compound's antiviral activity. acs.org

Neuroprotective and Anti-inflammatory Research Prospects

While direct research on "this compound" in this specific context is limited, the broader class of 1,2,3-triazole derivatives has shown promise. The synthesis of various heterocyclic compounds containing the 1,2,3-triazole moiety has been a focus of medicinal chemistry due to their diverse pharmacological activities. researchgate.net

The anti-inflammatory potential of triazole derivatives is an active area of research. By incorporating the 1,2,3-triazole core into different molecular frameworks, scientists aim to develop novel compounds that can modulate inflammatory pathways. The ability to synthesize a wide array of these derivatives through methods like "click chemistry" allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing their therapeutic effects. nih.gov

Studies on Antidiabetic Potential

The 1,2,3-triazole scaffold has been identified as a promising structural motif in the exploration of new antidiabetic agents. The versatility of this heterocyclic ring allows for its incorporation into a variety of molecular structures, leading to the synthesis of compounds with diverse pharmacological activities. researchgate.net

While specific studies on "this compound" for antidiabetic potential are not extensively documented, the broader class of 1,2,3-triazole derivatives has been a subject of interest in this therapeutic area. The ability to synthesize a wide range of these compounds, often through efficient methods like "click chemistry," facilitates the screening for potential antidiabetic properties. researchgate.net The exploration of these derivatives is part of the ongoing effort to discover new and effective treatments for diabetes.

Emerging Pharmacological Research Areas (e.g., Antileishmanial, Antitubercular, HIV-1 Inhibition)

The 1,2,3-triazole scaffold is a versatile building block in medicinal chemistry, leading to the exploration of its potential in a variety of emerging pharmacological research areas. The unique chemical properties of the triazole ring have made it a valuable component in the design of novel therapeutic agents targeting a range of infectious diseases.

Antileishmanial Activity: While specific research on "this compound" in this area is not prominent, the broader class of triazole derivatives has shown promise. For instance, posaconazole, a triazole antifungal agent, has demonstrated effectiveness against Chagas disease, which is caused by the parasite Trypanosoma cruzi, a close relative of Leishmania. symbiosisonlinepublishing.com The mechanism of action is believed to involve the blockage of ergosterol synthesis, a pathway also present in Leishmania. symbiosisonlinepublishing.com

Antitubercular Activity: The development of new drugs to combat tuberculosis is a critical area of research. The 1,2,3-triazole moiety has been incorporated into various molecular frameworks to create compounds with potential antitubercular activity. The ability to synthesize a diverse library of these derivatives allows for extensive screening against Mycobacterium tuberculosis.

HIV-1 Inhibition: The 1,2,3-triazole ring is a key feature in some compounds with anti-HIV properties. A notable example is TSAO, a known anti-HIV agent that incorporates the 1,2,3-triazole scaffold. researchgate.net This demonstrates the potential of this heterocyclic system in the design of drugs that can inhibit viral replication and are crucial in the management of HIV-1 infection.

The continued synthesis and evaluation of novel 1,2,3-triazole derivatives are expected to yield new lead compounds in these and other emerging areas of pharmacological research.

Applications in Agrochemical Research and Crop Protection

The 1,2,4-triazole (B32235) moiety, a close structural relative of the 1,2,3-triazole, is a well-established and significant component in the development of agrochemicals, particularly fungicides. The mechanism of action of many triazole-based fungicides is analogous to their antifungal counterparts in medicine, involving the inhibition of sterol biosynthesis in fungi, which is essential for their cell membrane integrity. nih.govsymbiosisonlinepublishing.com

Research in this area has led to the synthesis of novel triazole derivatives with potent fungicidal activity against a range of plant pathogens. For example, a series of 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole moiety have been synthesized and tested for their in vivo fungicidal activities. researchgate.net Many of these compounds demonstrated good antifungal activity against Pseudoperonospora cubensis, a significant pathogen affecting cucurbit crops. researchgate.net

Furthermore, the development of new synthetic methodologies, such as microwave and ultrasonic irradiation, has facilitated the efficient production of these complex molecules. researchgate.net The exploration of structure-activity relationships (SAR) is crucial in this field to optimize the efficacy of these compounds against specific plant pathogens while minimizing their environmental impact. The versatility of the triazole core allows for the creation of a wide array of derivatives, enabling the fine-tuning of their biological activity for crop protection purposes. researchgate.net

Evaluation of Fungicidal Activity and Associated Mechanisms

The 1,2,4-triazole class of compounds is well-established as a significant group of fungicides used in agriculture and medicine. iastate.edunih.govnih.gov Their primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). iastate.edunih.govnih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. iastate.eduresearchgate.net By disrupting this pathway, triazoles lead to the accumulation of toxic sterol precursors and a deficiency of ergosterol, which compromises the membrane's structure and function, ultimately causing abnormal fungal growth and cell death. iastate.edu

While the core activity is centered on ergosterol synthesis, some research suggests a broader mechanism. A unifying hypothesis proposes that the antifungal effects of aromatic triazoles may also stem from processes involving Electron Transfer (ET), the generation of Reactive Oxygen Species (ROS), and subsequent Oxidative Stress (OS). symbiosisonlinepublishing.com This suggests a multifaceted mode of action where the triazole structure facilitates redox cycling that can damage vital cellular components like DNA. symbiosisonlinepublishing.com

Derivatives incorporating the 1H-1,2,3-triazole moiety have demonstrated potent fungicidal properties. For instance, novel 1H-1,2,3-triazole derivatives of metronidazole were synthesized and showed significant inhibition of fungal growth compared to the parent compound. beilstein-journals.org Similarly, the synthesis of 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole moiety resulted in compounds with good fungicidal activities against various plant pathogens like Corynespora cassiicola and Pseudoperonospora cubensis. nih.govresearchgate.net Research on benzylic 1,2,3-triazole-4-carboxamides found that specific derivatives were highly effective against Rhizopus oryzae, even outperforming the commercial fungicide itraconazole in in-vitro assays. scielo.org.mx

These findings underscore the importance of the triazole scaffold in developing new antifungal agents. The fungicidal efficacy can be modulated by attaching different functional groups to the triazole ring, which can enhance the compound's binding affinity to the target enzyme or introduce alternative mechanisms of action. nih.gov

Research on Plant Growth Regulation Effects and Agricultural Productivity

Beyond their fungicidal properties, triazole compounds are recognized for their effects as plant growth regulators (PGRs). indexcopernicus.comresearchgate.net This activity is primarily linked to their ability to interfere with the biosynthesis of gibberellins, a class of plant hormones that regulate developmental processes such as stem elongation, germination, and flowering. indexcopernicus.comresearchgate.netresearchgate.net Triazoles achieve this by inhibiting the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step catalyzed by the cytochrome P450 monooxygenase enzyme in the gibberellin production pathway. indexcopernicus.comresearchgate.net

The reduction in active gibberellin levels leads to characteristic morphological changes in plants, most notably a reduction in stem elongation, which can be beneficial in preventing lodging (bending over of stems) in cereal crops and oilseed rape. researchgate.net This results in more compact plants with shorter and thicker stems. In addition to inhibiting shoot growth, triazoles can also lead to biochemical changes such as an increase in cytokinin synthesis and a temporary rise in abscisic acid levels, which can enhance a plant's tolerance to various environmental stresses. researchgate.net